4-bromo-N-[(4-chlorophenyl)methyl]aniline
Description
The compound 4-bromo-N-[(4-chlorophenyl)methyl]aniline, with the chemical formula C₁₃H₁₁BrClN, represents a fascinating intersection of several key functional groups in organic chemistry. nih.gov Its structure, featuring a bromo-substituted aniline (B41778) ring linked to a chloro-substituted benzyl (B1604629) group via a secondary amine, provides a rich platform for chemical exploration.
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁BrClN |
| Molecular Weight | 296.59 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Bromo-N-(4-chlorobenzyl)aniline |
| CAS Number | 195968-98-0 |
Data sourced from PubChem. nih.gov
Substituted anilines are a cornerstone of modern organic and medicinal chemistry. The aniline scaffold is a versatile building block, and the nature and position of its substituents can dramatically influence the molecule's electronic properties, reactivity, and biological activity. The presence of a bromine atom at the para-position of the aniline ring in this compound is significant. Halogenation of anilines is a common strategy to modulate their physicochemical properties. For instance, the introduction of a bromine atom can increase lipophilicity, which can be crucial for the development of bioactive compounds.
The synthesis of substituted anilines often involves electrophilic aromatic substitution reactions. For example, the bromination of aniline typically requires the protection of the highly activating amino group to achieve selective mono-substitution at the para-position. doubtnut.com
The benzylamine (B48309) moiety in this compound is another key structural feature. Benzylamines are widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The benzyl group can serve as a protecting group for amines, and N-benzylanilines are precursors to a variety of heterocyclic compounds. The synthesis of N-benzylanilines can be achieved through several methods, including the reaction of an aniline with a benzyl halide or the reductive amination of an aldehyde with an aniline.
Halogenated aromatic scaffolds are of immense importance in medicinal chemistry. The incorporation of halogen atoms, such as chlorine and bromine, can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Halogen bonds, a type of non-covalent interaction involving a halogen atom as a Lewis acidic region, are increasingly recognized for their role in molecular recognition and drug design. The presence of both bromine and chlorine in this compound suggests the potential for complex intermolecular interactions.
While specific historical research on this compound is not extensively documented, the investigation of related N-benzylaniline and halogenated diphenylamine (B1679370) structures has a long history. Early studies on N-benzylanilines focused on their synthesis and basic chemical reactivity. For instance, methods for the preparation of N-benzylaniline from aniline and benzyl chloride were explored, with considerations for minimizing the formation of the dibenzylated byproduct. nih.gov
In more recent decades, research has shifted towards the biological activities of halogenated anilines and their derivatives. Studies have shown that certain halogenated anilines possess antimicrobial and antifungal properties. nih.govrsc.org Furthermore, the crystal structures of various N-benzylideneanilines (which contain a C=N double bond instead of the CH₂-NH single bond in the target molecule) have been extensively studied to understand their conformational properties and solid-state packing, which are influenced by the nature and position of halogen substituents. nih.govtandfonline.comresearchgate.net
A significant research gap exists in the scientific literature concerning the specific compound this compound. There is a lack of published studies detailing its synthesis, comprehensive characterization, and evaluation of its chemical and biological properties. This absence of specific data presents a clear motivation for further investigation.
The motivations for studying this compound are numerous and compelling:
Novel Synthesis and Characterization: The development of an efficient and selective synthesis for this compound and its full spectroscopic and structural characterization would be a valuable contribution to synthetic organic chemistry.
Exploration of Biological Activity: Given that halogenated anilines and benzylamines are known to exhibit a range of biological activities, it is plausible that this compound could possess interesting pharmacological properties. nih.govrsc.orgrsc.org Systematic screening for antimicrobial, anticancer, or other activities is warranted.
Materials Science Applications: The presence of two different halogen atoms on aromatic rings suggests that this molecule could have interesting properties for materials science, potentially in the area of nonlinear optics or as a building block for novel polymers. Research on related benzylidene aniline compounds has indicated their potential in nonlinear optical materials. nih.gov
Interactive Table 2: Research Findings on Structurally Related Compounds
| Compound Type | Research Focus | Key Findings |
|---|---|---|
| Halogenated Anilines | Antimicrobial Activity | Certain tri- and tetrahalogenated anilines exhibit strong fungistatic activity with a broad spectrum. rsc.org |
| N-Benzylideneanilines | Crystal Structure and Polymorphism | Halogen substitution significantly influences solid-state packing and can lead to polymorphism. nih.gov |
| Substituted N-benzylanilines | Metabolism Studies | The pattern of metabolic amide formation is influenced by the steric and electronic effects of aromatic substituents. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-[(4-chlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHVQYWYAQNIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo N 4 Chlorophenyl Methyl Aniline
Established Synthetic Routes and Reaction Conditions
The construction of the target molecule relies on foundational reactions in organic synthesis that are well-documented for creating N-aryl benzylamines.
A direct and common method for the synthesis of N-substituted anilines is the nucleophilic substitution reaction between an aniline (B41778) derivative and a benzyl (B1604629) halide. In the context of synthesizing 4-bromo-N-[(4-chlorophenyl)methyl]aniline, this would involve the reaction of 4-bromoaniline (B143363) with 4-chlorobenzyl chloride. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group.
This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct, thereby driving the reaction to completion. Common bases used for this purpose include potassium carbonate or sodium bicarbonate. The choice of solvent is also crucial and can influence the reaction rate and yield.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | 4-Bromobenzyl chloride | K2CO3 | Ethanol (B145695) | 80 (Microwave) | Not specified | chemicalforums.com |
| Aniline | Benzyl chloride | NaHCO3 | Water | 100 | ~65 | researchgate.net |
This table presents data for analogous N-alkylation reactions.
Reductive amination is a highly effective two-step, one-pot method for the synthesis of secondary and tertiary amines. For the preparation of this compound, this strategy involves the initial reaction of 4-bromoaniline with 4-chlorobenzaldehyde (B46862) to form an imine intermediate, specifically 4-bromo-N-[(4-chlorophenyl)methylene]-benzenamine. nih.govchemicalbook.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule.
| Aldehyde | Amine | Reducing Agent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Aniline | NaBH4 | DOWEX(R)50WX8 | THF | 0.33 | 91 | redalyc.org |
| 4-Bromobenzaldehyde | Ammonia (B1221849) | H2 | Cobalt nanoparticles | H2O-THF | 24 | Not specified | researchgate.net |
| Aromatic Aldehydes | Anilines | NaBH4 | Aquivion-Fe | CPME/MeOH | 3.5 | High | researchgate.net |
This table presents data for analogous reductive amination reactions.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. nih.gov While typically used for the coupling of aryl halides with amines to form diarylamines or N-aryl heterocycles, variations of this methodology can be applied to the synthesis of N-benzylanilines. For the synthesis of this compound, this could potentially involve the coupling of 4-bromoaniline with a suitable 4-chlorobenzyl electrophile.
The catalyst system for such reactions typically consists of a palladium precursor, such as Pd(dba)2 or Pd(OAc)2, and a phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. A base is also required to facilitate the catalytic cycle. This methodology offers a broad substrate scope and functional group tolerance. organic-chemistry.org
| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Chlorides/Bromides | Ammonium Salts | Not specified | Not specified | Not specified | Not specified | Not specified | High selectivity | mdpi.com |
| Aryl Benzyl Sulfides | Aryl Bromides | Pd(dba)2 | NiXantPhos | NaN(SiMe3)2 | CPME | Not specified | Good to Excellent | organic-chemistry.org |
This table presents data for analogous palladium-catalyzed amination reactions.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters such as the solvent and catalyst system is essential.
The choice of solvent can significantly impact the outcome of the synthetic routes described above. In nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate by solvating the cation of the base and leaving the nucleophile more reactive. However, in some cases, less polar solvents such as toluene (B28343) or even solvent-free conditions have been shown to provide excellent yields for N-alkylation of anilines.
For reductive amination, the solvent must be compatible with both the imine formation and the reduction step. Alcohols like methanol (B129727) or ethanol are commonly used as they are good solvents for the reactants and the reducing agents. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) have also been found to be effective, in some cases leading to higher yields. doubtnut.com The purity of the product can also be influenced by the solvent, as different solvents can affect the solubility of byproducts and unreacted starting materials, simplifying the purification process.
| Reaction Type | Solvent | Effect on Yield | Reference |
| N-Alkylation of Aniline | Toluene | 88% | chemicalbook.com |
| N-Alkylation of Aniline | 1,4-Dioxane | Moderate | chemicalbook.com |
| N-Alkylation of Aniline | THF | Moderate | chemicalbook.com |
| N-Alkylation of Aniline | DMSO | Moderate | chemicalbook.com |
| N-Alkylation of Aniline | Solvent-free | 93% | chemicalbook.com |
| Imine Condensation | DME | 82% | doubtnut.com |
This table presents data on solvent effects in analogous reactions.
In both reductive amination and palladium-catalyzed coupling reactions, the catalyst plays a pivotal role in determining the reaction's success. For reductive amination, while the reaction can proceed without a catalyst, particularly with reactive aldehydes and amines, the use of a catalyst can significantly improve the rate and efficiency. For instance, the use of a recyclable iron-based Lewis acid catalyst has been shown to promote imine formation effectively. researchgate.net In cases where molecular hydrogen is used as the reductant, transition metal catalysts such as those based on cobalt or copper are necessary. researchgate.netmdpi.com
In palladium-catalyzed amination, the selection of the ligand is of utmost importance. The ligand stabilizes the palladium center and modulates its reactivity. Bulky and electron-rich phosphine ligands are often preferred as they promote the crucial reductive elimination step in the catalytic cycle. The catalyst loading is another parameter that requires optimization. While higher catalyst loadings can lead to faster reactions, they also increase the cost and the amount of residual metal in the product. Therefore, finding the minimum effective catalyst loading is a key aspect of process optimization.
| Reaction Type | Catalyst | Ligand | Base | Effect | Reference |
| Reductive Amination | Aquivion-Fe | - | - | Recyclable, promotes imine formation | researchgate.net |
| Reductive Amination | Cobalt nanoparticles | - | - | Effective with H2 as reductant | researchgate.net |
| N-Alkylation | CoNx@NC | - | tert-BuOK | Excellent selectivity and yields | researchgate.net |
| C-N Coupling | Palladium | BrettPhos/RuPhos | K2CO3/t-BuOH | Wide scope, low catalyst loadings | chemicalforums.com |
This table presents data on catalyst selection in analogous reactions.
Development of Novel and Green Chemistry Approaches for Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of N-alkylated anilines and their analogues. These approaches aim to reduce energy consumption, minimize waste, and avoid the use of hazardous materials.
Microwave-Assisted Synthesis of Analogous Compounds
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.org The synthesis of Schiff bases and N-benzyl derivatives, which are structurally related to the target compound, has been successfully demonstrated using microwave irradiation, often under solvent-free conditions. rsc.orgsemanticscholar.orgresearchgate.net This method's key advantages include rapid and uniform heating, which can minimize the formation of byproducts. For example, syntheses that would typically require several hours under conventional reflux can often be completed in a matter of minutes. semanticscholar.org
| Reactants | Microwave Power | Reaction Time (min) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde, 4-fluoroaniline | Not Specified (2450 MHz) | 8 | None | High (not specified) | semanticscholar.org |
| Various Aldehydes, 4-fluoroaniline | Not Specified | Short (not specified) | Not Specified | High | researchgate.net |
| C60, Dibenzylamine, Aldehydes | Not Specified | Not Specified | None | Good | rsc.org |
Ultrasound-Mediated Synthesis Techniques
Ultrasound-mediated synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation, growth, and collapse of these microscopic bubbles create localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. nih.gov This technique has been effectively applied to the synthesis of various N-substituted anilines under mild, often solvent-free, conditions. nih.govresearchgate.net The primary benefits of sonication include shorter reaction times (often 30-45 minutes), mild reaction conditions (such as room temperature), and high product yields (typically 73-83%). nih.govresearchgate.net This method provides an energy-efficient alternative to conventional heating for promoting N-alkylation reactions.
| Reaction Type | Ultrasound Power (W) | Reaction Time (min) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation of anilines with α-bromoacetophenones | 350 | 30–45 | Room Temp, Solvent-Free | 73–83 | nih.govresearchgate.net |
| One-pot synthesis of N-substituted amides | Not Specified | Not Specified | Not Specified | Good to Excellent | nih.gov |
Catalyst-Free or Environmentally Benign Reaction Systems
A key goal of green chemistry is to reduce or eliminate the need for catalysts, especially those based on toxic or precious metals, and to replace volatile organic solvents with more environmentally friendly alternatives. Research into the N-alkylation of anilines has explored several innovative approaches:
Ionic Liquids (ILs): These are salts with low melting points that can act as both the solvent and catalyst. They offer advantages such as low vapor pressure, high thermal stability, and the ability to be recycled. ILs have been shown to be effective media for the selective N-alkylation of anilines with various alkyl halides. rsc.org
Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and lactic acid) that form a eutectic with a melting point lower than the individual components. DESs are biodegradable, inexpensive, and have been successfully used as green promoters for the alkylation of anilines with alcohols at room temperature, representing a significant improvement over methods requiring high temperatures or metal catalysts. rsc.org
Borrowing Hydrogen Methodology: This highly atom-economical process involves the use of a catalyst (often based on abundant metals like nickel) to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde or ketone. acs.org This intermediate then reacts with an amine (like aniline) to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product, with water as the only byproduct. acs.orgresearchgate.net
Solid-Supported Bases: Using solid bases like cesium fluoride (B91410) on celite can simplify the reaction workup and product purification. researchgate.net The base can be easily removed by filtration, avoiding the aqueous washes required for soluble bases.
These approaches represent a move towards more sustainable synthetic protocols that are not only more efficient but also have a reduced environmental footprint. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo N 4 Chlorophenyl Methyl Aniline
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Raman Spectroscopy Analysis of Molecular Vibrations:No Raman spectroscopy data for this compound is available in the literature.
Without access to primary research data detailing the synthesis and characterization of 4-bromo-N-[(4-chlorophenyl)methyl]aniline, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₁₃H₁₁BrClN. nih.gov The theoretical exact mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), is a critical benchmark for experimental validation.
Based on its molecular formula, the calculated monoisotopic mass of this compound is 294.97634 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the synthesized compound.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁BrClN |
| Monoisotopic Mass | 294.97634 Da |
| Molecular Weight | 296.59 g/mol |
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns
The most probable fragmentation pathway would involve the benzylic C-N bond. This could lead to two primary fragmentation patterns:
Formation of the 4-chlorobenzyl cation (m/z ≈ 125) through cleavage, with the charge retained on the benzyl (B1604629) fragment.
Formation of a fragment corresponding to the protonated 4-bromoaniline (B143363) (m/z ≈ 172/174) after cleavage and hydrogen rearrangement.
The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be instrumental in identifying and confirming the structure of bromine- and chlorine-containing fragments.
X-ray Diffraction Studies for Solid-State Structure and Crystal Packing
X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. These methods provide definitive information on bond lengths, bond angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. A PXRD pattern for a pure, crystalline sample of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for the specific crystalline form of the compound. While no specific PXRD data is currently published, this technique would be essential for routine characterization, quality control, and for studying potential polymorphism (the ability of a compound to exist in more than one crystal structure).
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides information about the conjugated π-electron systems within the molecule.
For this compound, the spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the brominated and chlorinated benzene (B151609) rings. The presence of the aniline (B41778) nitrogen atom, with its lone pair of electrons, can also lead to n → π* transitions. The exact positions of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) are sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings. Although specific experimental UV-Visible spectral data for this compound is not available, by analogy to similar substituted anilines, one would expect to see strong absorptions in the UV region, likely between 200 and 400 nm.
Computational Chemistry and Quantum Mechanical Studies of 4 Bromo N 4 Chlorophenyl Methyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. tci-thaijo.org It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. For 4-bromo-N-[(4-chlorophenyl)methyl]aniline, DFT calculations are crucial for establishing a foundational understanding of its intrinsic properties.
Optimization of Molecular Conformations and Isomers
The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. This process involves calculating forces on the atoms and adjusting their positions until these forces are negligible.
Table 1: Selected Geometric Parameters of Structurally Similar Aniline (B41778) Derivatives
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 4-bromo-N-(4-bromophenyl)aniline | Dihedral Angle (between rings) | 47.32 (5)° | nih.govnih.gov |
| 4-bromo-N-phenylaniline | Dihedral Angle (between rings) | 52.5 (1)° | researchgate.net |
| 4-bromo-N-(4-bromophenyl)aniline | C-N-C Bond Angle | 128.5 (2)° | researchgate.net |
| 4-bromo-N-phenylaniline | C-N-C Bond Angle | 126.4 (2)° | researchgate.net |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are used to determine the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromoaniline (B143363) moiety, particularly the nitrogen atom and the phenyl ring. Conversely, the LUMO is likely distributed across the chlorobenzyl portion of the molecule. The calculated energy gap provides a quantitative measure of its potential for charge transfer and participation in chemical reactions. malayajournal.org Studies on similar aniline derivatives show energy gaps typically in the range of 4-5 eV. malayajournal.orgthaiscience.info
Table 2: FMO Energy Parameters of Related Aniline Compounds
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
| p-aminoaniline | - | - | 4.6019 | thaiscience.info |
| p-nitroaniline | - | - | 3.8907 | thaiscience.info |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are crucial for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net
For this compound, the MEP map would show negative potential concentrated around the electronegative nitrogen, bromine, and chlorine atoms, making these areas susceptible to electrophilic attack. The hydrogen atoms, particularly the one attached to the nitrogen (N-H), and the regions around the phenyl rings would exhibit positive potential, indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and electron delocalization by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. materialsciencejournal.orgacadpubl.eu The stabilization energy (E(2)) associated with these interactions quantifies their significance.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape, flexibility, and interactions with its environment, such as a solvent. nih.gov
For this compound, MD simulations can reveal the flexibility of the methylene (B1212753) bridge and the rotational freedom of the two phenyl rings. nih.gov This is crucial for understanding how the molecule might adapt its shape to fit into a receptor site or interact with other molecules. Furthermore, by including solvent molecules (e.g., water) in the simulation box, MD can model solvation effects, showing how solvent molecules arrange around the solute and influence its conformation and dynamics.
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Interactions
In the solid state, the packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful method to visualize and quantify these interactions within a crystal lattice. mdpi.comresearchgate.net The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov
H···H contacts: Typically the most abundant, representing van der Waals forces. nih.gov
Br···H/H···Br and Cl···H/H···Cl contacts: Significant halogen bonding and dipole-dipole interactions. mdpi.comnih.gov
C-H···π interactions: Where a hydrogen atom interacts with the electron cloud of a phenyl ring. researchgate.net
N-H···π interactions: The amine hydrogen interacting with a phenyl ring. researchgate.net
Br···Br or Br···Cl contacts: Halogen-halogen interactions that can influence crystal packing. nih.gov
Non-Covalent Interaction (NCI) analysis is another computational tool that helps in visualizing weak interactions in real space based on the electron density and its derivatives. This method can identify and characterize van der Waals forces, hydrogen bonds, and steric clashes within the molecule and between molecules.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound (4-bromoanilinium nitrate)
| Contact Type | Contribution (%) | Reference |
|---|---|---|
| O···H/H···O | 51.4 | nih.gov |
| H···H | 15.5 | nih.gov |
| Br···H/H···Br | 10.3 | nih.gov |
| C···H/H···C | 9.2 | nih.gov |
| Br···O/O···Br | 4.1 | nih.gov |
| Br···Br | 2.7 | nih.gov |
Prediction of Spectroscopic Properties (IR, NMR, UV-Vis) via Computational Methods
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations, nuclear environments, and electronic transitions.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These calculations can help assign the absorption bands in an experimental IR spectrum to specific bond stretches, bends, and torsions within the molecule. For a molecule like this compound, key vibrational modes would include N-H stretching, C-N stretching, C-H aromatic stretching, C-Cl stretching, and C-Br stretching. Computational frequency calculations are often scaled by an empirical factor to better match experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts are then compared to a reference standard, such as tetramethylsilane (B1202638) (TMS), to provide theoretical values that can aid in the assignment of signals in experimental spectra.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. This method predicts the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions between molecular orbitals, most commonly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These calculations also provide information about the oscillator strength, which relates to the intensity of the absorption.
Table 1: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| FT-IR | Vibrational Frequency (cm⁻¹) | ~3400 | N-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch | ||
| ~1600 | Aromatic C=C Bending | ||
| ~1300 | C-N Stretch | ||
| ~1090 | C-Cl Stretch | ||
| ~600 | C-Br Stretch | ||
| ¹H-NMR | Chemical Shift (ppm) | ~7.5-6.8 | Aromatic Protons |
| ~4.3 | -CH₂- Protons | ||
| ~4.0 | -NH- Proton | ||
| ¹³C-NMR | Chemical Shift (ppm) | ~145-115 | Aromatic Carbons |
| ~50 | -CH₂- Carbon |
| UV-Vis | λmax (nm) | ~250-300 | π → π* Transition |
Note: The data in this table are representative values based on computational studies of similar aromatic amines and are intended for illustrative purposes. Specific calculated values would depend on the chosen level of theory and basis set.
Reactivity Descriptors and Conceptual DFT for Chemical Reactivity Prediction
Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule using various descriptors derived from its electronic structure. These descriptors help in understanding the molecule's stability, reactivity, and the nature of its interactions with other chemical species. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to these calculations.
The HOMO represents the ability of a molecule to donate an electron, so a higher HOMO energy corresponds to a better electron donor. The LUMO represents the ability of a molecule to accept an electron, and a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).
Table 2: Illustrative Conceptual DFT Reactivity Descriptors
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron donating ability |
| LUMO Energy (ELUMO) | - | Electron accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Ionization Potential (I) | -EHOMO | Energy to lose an electron |
| Electron Affinity (A) | -ELUMO | Energy gained by acquiring an electron |
| Electronegativity (χ) | (I + A) / 2 | Electron attracting tendency |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to electron cloud deformation |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness |
Note: This table defines the reactivity descriptors that would be calculated in a typical DFT study. The actual values for this compound would require specific quantum chemical calculations.
Mechanistic Pathways and Chemical Transformations of 4 Bromo N 4 Chlorophenyl Methyl Aniline
Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the two aromatic rings in 4-bromo-N-[(4-chlorophenyl)methyl]aniline towards aromatic substitution is distinct, governed by the nature of the substituents on each ring.
Electrophilic Aromatic Substitution:
The bromo-substituted aniline (B41778) ring is the more activated of the two aromatic systems towards electrophilic attack. The secondary amino group (-NH-) is a potent activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate. byjus.comlearncbse.in Conversely, the bromine atom is a deactivating group but is also ortho, para-directing. libretexts.org
In the case of this compound, the directing effects of the amino and bromo substituents are cooperative. The amino group strongly directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The bromine atom at position 4 also directs to the ortho positions (positions 3 and 5). Therefore, electrophilic substitution is most likely to occur at the positions ortho to the powerful amino activating group.
The chlorophenyl ring is significantly less reactive towards electrophiles. The chlorine atom is a deactivating, ortho, para-directing group. libretexts.org The benzyl (B1604629) group itself is weakly activating. However, the deactivating effect of the chlorine atom makes this ring less susceptible to electrophilic attack compared to the highly activated bromoaniline ring.
| Ring System | Substituent | Activating/Deactivating | Directing Effect | Predicted Site of Electrophilic Attack |
| Bromoaniline | -NH- (sec. amine) | Activating | ortho, para | Positions 2 and 6 |
| Bromoaniline | -Br | Deactivating | ortho, para | Positions 3 and 5 |
| Chlorophenyl | -Cl | Deactivating | ortho, para | Less favored |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on either ring of this compound is generally unfavorable under standard conditions. This type of reaction typically requires the presence of strong electron-withdrawing groups (ortho or para to the leaving group) to activate the ring towards nucleophilic attack. chemistrysteps.comlibretexts.org Neither the bromoaniline nor the chlorophenyl ring in this molecule is sufficiently electron-deficient for a facile SNAr reaction to occur.
However, under forcing conditions with very strong nucleophiles/bases, a benzyne (B1209423) mechanism (elimination-addition) could potentially occur on either ring, leading to the substitution of the bromo or chloro atoms. chemistrysteps.comyoutube.commasterorganicchemistry.com
Oxidation and Reduction Pathways of the Amine Moiety and Aromatic Rings
The amine linkage and the aromatic rings of this compound are susceptible to both oxidation and reduction under appropriate conditions.
Oxidation Pathways:
The secondary amine moiety is the most readily oxidized functional group in the molecule. Oxidation of N-benzylanilines can lead to a variety of products depending on the oxidant and reaction conditions. Potential oxidation products include:
Imines (Schiff bases): Oxidation can selectively occur at the benzylic C-H bond adjacent to the nitrogen, yielding the corresponding imine, 4-bromo-N-[(4-chlorophenyl)methylene]aniline.
Nitrones: Further oxidation of the nitrogen atom can lead to the formation of nitrones.
Amides: In some instances, oxidative cleavage of the benzyl group can occur, potentially leading to the formation of N-(4-bromophenyl)formamide or related amide structures.
N-debenzylation: Oxidative removal of the benzyl group can regenerate the primary amine, 4-bromoaniline (B143363).
The aromatic rings are generally resistant to oxidation except under harsh conditions that would likely degrade the rest of the molecule.
Reduction Pathways:
The primary mode of reduction for this molecule involves the hydrogenolysis of the carbon-halogen bonds.
Dehalogenation: Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source, can lead to the reductive removal of the bromine and/or chlorine atoms. The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond, suggesting that selective debromination might be achievable under carefully controlled conditions. This would yield N-(4-chlorobenzyl)aniline. More forcing conditions could lead to the removal of both halogens to produce N-benzylaniline.
The secondary amine itself is not typically reducible under standard catalytic hydrogenation conditions.
Role in Condensation Reactions and Imine Formation (e.g., 4-bromo-N-[(4-chlorophenyl)methylene]aniline)
This compound is the reduced form of the corresponding imine (Schiff base), 4-bromo-N-[(4-chlorophenyl)methylene]aniline. While the secondary amine itself does not directly participate in condensation reactions in the same way a primary amine does, the synthesis of the related imine is a key transformation.
The imine, 4-bromo-N-[(4-chlorophenyl)methylene]aniline, is synthesized via a condensation reaction between 4-bromoaniline and 4-chlorobenzaldehyde (B46862). chegg.comchegg.comchegg.com This reaction typically proceeds under acidic or base catalysis and involves the nucleophilic attack of the primary amine onto the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond.
The reduction of this imine is a common method for the synthesis of this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation.
| Reactants | Product | Reaction Type |
| 4-bromoaniline + 4-chlorobenzaldehyde | 4-bromo-N-[(4-chlorophenyl)methylene]aniline | Condensation/Dehydration |
| 4-bromo-N-[(4-chlorophenyl)methylene]aniline | This compound | Reduction |
Derivatization Strategies for Functional Group Transformations and Analog Synthesis
The presence of a bromine atom on one of the aromatic rings provides a versatile handle for a wide array of functional group transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of a diverse library of analogs.
Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with various aryl, heteroaryl, or vinyl groups by reacting this compound with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. This allows for the synthesis of biaryl and more complex aromatic structures.
Buchwald-Hartwig Amination: This reaction enables the coupling of the aryl bromide with a wide range of primary or secondary amines, amides, or carbamates to form new C-N bonds. This is a powerful method for synthesizing more complex diarylamines or related nitrogen-containing compounds.
Heck-Mizoroki Reaction: The aryl bromide can be coupled with alkenes to form new carbon-carbon bonds, introducing styrenyl or other unsaturated moieties onto the aromatic ring.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a route to aryl-alkyne derivatives.
Stille Coupling: Coupling with organostannanes offers another avenue for the formation of C-C bonds.
Cyanation: The bromo group can be replaced by a cyano group using reagents like copper(I) cyanide (Rosenmund-von Braun reaction) or palladium-catalyzed methods, providing access to nitrile derivatives.
These derivatization strategies are summarized in the table below:
| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |
| Suzuki-Miyaura | Organoboron compound | C-C | Biaryl, vinylarene |
| Buchwald-Hartwig | Amine, amide | C-N | Triarylamine, N-aryl amide |
| Heck-Mizoroki | Alkene | C-C | Substituted alkene |
| Sonogashira | Terminal alkyne | C-C | Arylalkyne |
| Stille | Organostannane | C-C | Biaryl, vinylarene, etc. |
| Cyanation | Cyanide source | C-CN | Aryl nitrile |
Catalytic Reactivity and Potential as a Ligand in Metal Complexes
While this compound itself is not typically employed as a catalyst, its structural motifs suggest potential as a ligand in the formation of metal complexes. The secondary amine nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center. Additionally, the π-systems of the aromatic rings can participate in η⁶-coordination with certain transition metals.
The ability of diarylamines and related structures to act as ligands is well-documented. The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present. The steric bulk of the two substituted phenyl groups would influence the geometry of any resulting metal complex.
Furthermore, derivatives of this compound, synthesized via the methods described in section 5.4, could be designed to incorporate additional coordinating groups. For example, introducing a phosphine (B1218219), pyridine, or carboxylic acid moiety onto one of the aromatic rings could create bidentate or tridentate ligands with potential applications in catalysis. Such complexes could find use in various catalytic transformations, including cross-coupling reactions, hydrogenation, or oxidation.
Molecular Interactions and Biological System Probing of 4 Bromo N 4 Chlorophenyl Methyl Aniline in Vitro/mechanistic Studies
Investigations into Molecular Targets and Enzyme Binding Mechanisms (In Vitro)
There is no publicly available research detailing the investigation of 4-bromo-N-[(4-chlorophenyl)methyl]aniline's interaction with specific molecular targets or its enzyme binding mechanisms. Studies on other N-benzylaniline derivatives suggest that such compounds can be explored for their inhibitory potential against various enzymes, but no such data exists for this particular compound.
Exploration of Receptor Interactions and Signaling Pathway Modulation (In Vitro)
Information regarding the in vitro interaction of this compound with any biological receptors or its ability to modulate signaling pathways is absent from the scientific literature.
Studies on Antimicrobial Activity Against Microbial Strains (e.g., Bacteria, Fungi) (In Vitro)
No studies have been published that evaluate the antimicrobial activity of this compound against any bacterial or fungal strains.
Minimal Inhibitory Concentration (MIC) Determinations
There are no reported Minimal Inhibitory Concentration (MIC) values for this compound against any tested microorganisms.
Antibiofilm Activity Assessments (In Vitro)
The potential of this compound to inhibit or disrupt microbial biofilm formation has not been investigated in any published research.
Antioxidant Activity Evaluation via Radical Scavenging Assays (e.g., DPPH, ABTS) (In Vitro)
There is no available data from standard radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, to quantify the antioxidant activity of this compound.
Structure-Based Drug Design Concepts Applied to Biological Interactions (In Silico)
No molecular docking or other in silico studies have been published that explore the binding of this compound to any biological targets. Such computational studies are often used to predict the binding affinity and interaction modes of a ligand with a protein's active site, but this has not been performed or reported for the subject compound.
Molecular Docking Studies for Ligand-Protein Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Currently, specific molecular docking studies detailing the binding of this compound to particular protein targets are not extensively available in the public research domain. Such studies would typically involve docking the compound into the active site of a known protein to elucidate potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a docking score or binding energy, would indicate the strength of the interaction.
For a hypothetical molecular docking study, the following data table structure would be used to present the findings:
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Not Available | N/A | N/A | N/A | N/A |
| Not Available | N/A | N/A | N/A | N/A |
| Not Available | N/A | N/A | N/A | N/A |
This table is illustrative. As of the latest search, specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Potency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for their activity.
Dedicated QSAR studies focusing on a series of compounds that include this compound to model its in vitro biological potency have not been identified in publicly accessible scientific literature. A typical QSAR study would involve a dataset of structurally related compounds with their measured biological activities. Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound and used to build a predictive model.
A representative data table for a QSAR study is shown below. This table would typically list the compounds in the dataset, their experimental and predicted biological activities, and the values of the key molecular descriptors used in the model.
| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Key Descriptor 1 | Key Descriptor 2 |
| This compound | Not Available | N/A | N/A | N/A |
| Analogue 1 | Not Available | N/A | N/A | N/A |
| Analogue 2 | Not Available | N/A | N/A | N/A |
This table is for illustrative purposes. No specific QSAR model or data for this compound was found.
Structure Activity/property Relationship Sar/spr Studies of 4 Bromo N 4 Chlorophenyl Methyl Aniline Analogs
Impact of Halogen Substituents (Bromine, Chlorine) on Electronic and Steric Properties
The presence and position of halogen substituents, specifically bromine and chlorine, on the aromatic rings of N-[(4-chlorophenyl)methyl]aniline analogs profoundly influence their electronic and steric profiles. These modifications are key to modulating the molecule's reactivity and intermolecular interactions.
Electronic Properties: Both bromine and chlorine are electronegative atoms that exert a significant electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the phenyl rings and can influence the nucleophilicity of the amine nitrogen. The electron-withdrawing nature of these halogens can stabilize the molecule by delocalizing electron density. Furthermore, halogens possess lone pairs of electrons that can participate in a resonance effect (+R), donating electron density back to the aromatic system. However, for halogens, the inductive effect typically outweighs the resonance effect. The specific impact of these electronic effects can be fine-tuned by the position of the substituent on the ring.
Influence of N-Substitution Patterns on Molecular Activity and Reactivity
The substitution pattern on the amine nitrogen is a critical determinant of the molecular activity and reactivity of diarylamine derivatives. Replacing the amine hydrogen with different groups, such as the 4-chlorobenzyl group in the title compound, fundamentally alters the molecule's properties compared to unsubstituted or differently substituted analogs.
In studies of diarylamide and diarylurea derivatives, N-substitution was found to be a key factor for their anticancer activity against medulloblastoma cell lines. nih.gov Similarly, research on other diarylamine-amide derivatives showed that an N-unsubstituted compound lost its cytotoxic activity, highlighting the importance of the substituent on the nitrogen atom. nih.gov The nature of the N-substituent can affect:
Steric Hindrance: Alkylation or arylation on the nitrogen atom increases steric bulk around the C-N bond, which can influence the molecule's accessible conformations. researchgate.net
Electronic Effects: The N-substituent modifies the electron density on the nitrogen atom. The benzyl (B1604629) group in 4-bromo-N-[(4-chlorophenyl)methyl]aniline, for example, is less electron-withdrawing than a carbonyl group, making the nitrogen more basic and nucleophilic than in an amide derivative.
Reactivity: The presence of a hydrogen atom on the nitrogen (a secondary amine) allows for different reactivity pathways, such as hydrogen bonding or deprotonation, compared to a tertiary amine where the hydrogen is replaced by an alkyl or aryl group. Studies on diarylamine antioxidants show that N-alkylation can affect reaction mechanisms and the stability of radical intermediates. acs.org
Conformational Analysis and Its Role in Structure-Property Correlations
The three-dimensional structure of diarylamine analogs is not planar. The two aryl rings typically adopt a "propeller-blade" arrangement around the central nitrogen atom due to steric repulsion. This conformation is critical for the molecule's properties and biological activity. nih.govresearchgate.net The key parameters describing this conformation are the dihedral angle between the two rings and the C-N-C bond angle.
The table below summarizes conformational data from the crystal structures of related diarylamine compounds, illustrating the typical range of dihedral and bond angles.
| Compound Name | C-N-C Bond Angle (°) | Dihedral Angle (°) | Reference |
| 4-bromo-N-(4-bromophenyl)aniline | 128.5 | 47.32 | nih.govnih.govresearchgate.net |
| 4-chloro-N-(4-chlorophenyl)aniline | 133.8 | 56.5 | nih.govresearchgate.net |
| 4-bromo-N-phenylaniline | 126.4 | 52.5 | researchgate.net |
| N-(4-bromophenyl)-4-nitroaniline | 128.1 | 44.8 | nih.govresearchgate.net |
This is an interactive data table. Users can sort and filter the data as needed.
Development of Predictive Models for Designing Novel Derivatives with Desired Properties
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a key strategy for designing novel derivatives with enhanced properties. These computational models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties.
For analogs of this compound, a predictive model would typically involve:
Descriptor Calculation: Quantifying various features of a series of analog molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). The effects of the halogen substituents and N-substitution patterns would be captured by these descriptors.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that links the calculated descriptors to the observed activity or property (e.g., anticancer activity, antioxidant efficacy).
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets of compounds to ensure its reliability.
While specific QSAR models for this compound were not found in the reviewed literature, the principles are widely applied in medicinal chemistry. For example, understanding that activity in related series is conformation-dependent suggests that 3D-QSAR methods, which consider the three-dimensional structure of the molecules, would be particularly relevant. nih.gov By correlating specific structural properties—such as the electronic influence of the halogens and the steric bulk of the N-substituent—with desired outcomes, these models can guide the synthesis of new analogs with improved efficacy and selectivity, reducing the need for extensive trial-and-error synthesis.
Exploration of Advanced Material Applications of 4 Bromo N 4 Chlorophenyl Methyl Aniline and Derivatives
Investigation as a Component in Non-Linear Optical (NLO) Materials
Organic materials with significant non-linear optical (NLO) properties are foundational to the development of next-generation photonic and optoelectronic devices, including optical switches and data storage systems. The efficacy of these materials often stems from molecules possessing a π-conjugated system flanked by electron donor and acceptor groups, which enhances molecular polarizability. Derivatives of 4-bromo-N-[(4-chlorophenyl)methyl]aniline, especially its Schiff base analogues where the amine bridge is replaced by an imine (C=N), have been a focus of NLO research due to these structural characteristics.
Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a non-centrosymmetric material and are "combined" to generate a single new photon with twice the energy, and therefore twice the frequency and half the wavelength. The efficiency of this process is a critical metric for NLO materials.
The Kurtz-Perry powder technique is a standard method for evaluating the SHG efficiency of new materials, typically by comparing their output signal to that of a well-known standard like potassium dihydrogen phosphate (B84403) (KDP). Research on derivatives has shown promising results. For instance, the novel benzylidene aniline (B41778) derivative, 4-bromo-4′-hydroxybenzylidene aniline (BHBA), was synthesized and its SHG efficiency was found to be approximately 1.3 times that of KDP. researchgate.net Another related compound, 4-chloro-4'-methyl benzylidene aniline, demonstrated an even greater SHG efficiency, measuring 7.5 times that of KDP, highlighting the significant NLO response within this class of materials. amazonaws.com
Table 1: SHG Efficiency of Related Benzylidene Aniline Derivatives An interactive table comparing the Second Harmonic Generation (SHG) efficiency of various compounds relative to the KDP standard.
| Compound Name | Abbreviation | SHG Efficiency (vs. KDP) |
| 4-bromo-4′-hydroxybenzylidene aniline | BHBA | ~1.3 times |
| 4-chloro-4'-methyl benzylidene aniline | CMBA | 7.5 times |
| 4-Methoxyaniline | 4MAL | 1.66 times |
While SHG is a second-order effect, third-order NLO properties are crucial for applications like optical limiting and all-optical switching. The Z-scan technique is a widely used single-beam method to measure both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). scirp.orgekb.eg In a typical Z-scan experiment, the sample is translated along the axis (the 'z-axis') of a focused laser beam, and the change in transmittance is measured through a finite aperture ("closed aperture") and without an aperture ("open aperture").
Studies on 4-bromo-4'chloro benzylidene aniline (BCBA), a direct Schiff base analogue of the title compound, have utilized the Z-scan technique with a He-Ne laser (632.8 nm) to determine its third-order NLO properties. nih.gov The experiment allowed for the calculation of its nonlinear refractive index, absorption coefficient, and the third-order optical susceptibility (χ(3)). nih.gov Similarly, the orthorhombic polymorph of N-(4-bromobenzylidene)-4-bromoaniline was found to exhibit a two-photon absorption coefficient of 1.3 × 10⁻¹¹ m W⁻¹ when measured via the open-aperture Z-scan method, indicating optical limiting behavior. nih.gov These investigations confirm that the molecular framework is conducive to strong third-order NLO responses.
Table 2: Key Third-Order NLO Parameters Measured by Z-scan An interactive table outlining the primary parameters obtained from Z-scan analysis and their significance.
| Parameter | Symbol | Measurement Type | Significance |
| Nonlinear Refractive Index | n₂ | Closed-Aperture | Describes the intensity-dependent change in the refractive index. Crucial for optical switching. |
| Nonlinear Absorption Coefficient | β | Open-Aperture | Describes two-photon or multi-photon absorption. Key for optical limiting applications. |
| Third-Order Susceptibility | χ(3) | Derived | Represents the overall third-order nonlinear response of the material. |
Applications in Dye and Pigment Chemistry
The core structure of N-benzylaniline is a known component in the synthesis of certain dyes. For example, N-benzyl-N-ethylaniline is recognized as an important intermediate in the dyestuff industry. researchgate.net The chromophoric properties of such molecules arise from the conjugated π-electron systems across the aromatic rings, which can be modified and tuned by substituent groups. The presence of halogens (bromine and chlorine) and the secondary amine linker in this compound suggests its potential as a precursor or intermediate for creating novel synthetic dyes. The specific substitutions could be used to modulate the color, lightfastness, and solubility of the resulting pigments.
Potential in Polymer and Resin Synthesis
Aniline and its derivatives are fundamental monomers for the synthesis of polyaniline (PANI), a well-known conducting polymer with diverse applications. rsc.org Research has shown that new PANI derivatives can be synthesized from modified aniline monomers to create polymers with tailored properties. nih.gov The structure of this compound, possessing a reactive N-H site, makes it a viable candidate for polymerization. Incorporating this monomer into a polymer backbone could introduce specific functionalities. The halogen atoms could enhance thermal stability and flame retardancy, while the bulky diarylamine structure could influence the polymer's morphology, solubility, and electronic properties for potential use in specialized films or chemical sensors. rsc.orgnih.gov Another synthetic route involves the polymerization of aniline derivatives with reagents like sulfur monochloride to create polymers with unique backbones, such as poly[N,N-(phenylamino)disulfides], which are often colored and possess distinct electronic characteristics. nih.gov
Role in Liquid Crystal Development (via related intermediates)
While this compound itself is not a liquid crystal, its constituent parts—a substituted aniline and a substituted benzyl (B1604629) group—are key building blocks for the synthesis of liquid crystalline compounds. Specifically, many liquid crystals are Schiff bases (imines) formed by the condensation reaction between a substituted aniline and a substituted benzaldehyde (B42025). nih.gov For example, liquid crystals like (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline are synthesized using this method. nih.gov The intermediates required to synthesize the title compound, namely 4-bromoaniline (B143363) and 4-chlorobenzaldehyde (B46862), are precisely the types of precursors used to create these mesogenic molecules. The choice of substituents on the aniline and benzaldehyde moieties is critical in determining the resulting material's mesomorphic properties, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability. nih.gov Therefore, intermediates related to this compound are of significant interest in the development of new liquid crystal materials.
Potential Applications in Agrochemical and Industrial Sectors
Use as a Building Block in Agrochemical Compound Synthesis (e.g., Pesticides, Herbicides)
The structural framework of 4-bromo-N-[(4-chlorophenyl)methyl]aniline makes it a significant intermediate in the creation of agrochemicals. chemicalbook.com The presence of halogen atoms (bromine and chlorine) can enhance the biological activity and stability of the final products, a desirable trait in the development of effective pesticides and herbicides. ketonepharma.com While specific commercial pesticides or herbicides directly synthesized from this compound are not extensively documented in publicly available literature, its parent compound, 4-bromoaniline (B143363), is a known precursor in the synthesis of various agrochemicals. chemicalbook.comketonepharma.com This suggests that this compound could similarly be utilized to introduce specific functionalities into the target agrochemical, potentially influencing its efficacy and spectrum of activity.
The synthesis of novel agrochemicals often involves the reaction of intermediates like this compound with other molecules to build more complex structures with desired pesticidal or herbicidal properties. The N-benzyl group and the halogenated phenyl rings can be modified through various chemical reactions to fine-tune the biological activity of the resulting compound.
| Potential Agrochemical Application | Role of this compound | Key Structural Features |
| Fungicides | Building block for novel fungicidal compounds. | Halogenated aromatic rings can enhance bioactivity. |
| Herbicides | Intermediate in the synthesis of herbicidal molecules. | The overall structure can be modified to target specific plant enzymes or pathways. |
| Insecticides | Precursor for insecticides with specific modes of action. | The N-benzyl aniline (B41778) core can be a key pharmacophore. |
Intermediate in the Production of Fine Chemicals and Specialty Chemicals
Beyond the agrochemical sector, this compound serves as a valuable intermediate in the synthesis of a range of fine and specialty chemicals. Its utility in this context is broad, with the potential to be a precursor for dyes, pharmaceuticals, and other high-value organic compounds. The reactivity of the aniline nitrogen and the potential for substitution reactions on the aromatic rings make it a versatile starting material. chemicalbook.com
For instance, derivatives of 4-bromoaniline are used in the production of azo dyes, where the bromine atom can influence the color and stability of the final product. chemicalbook.com It is plausible that this compound could be used in a similar fashion to create specialty dyes with specific chromatic properties. Furthermore, the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science, can utilize aniline derivatives as starting materials. tandfonline.com
Applications as Stabilizers in Chemical Formulations
Diphenylamine (B1679370) and its derivatives are well-known for their antioxidant properties and are frequently used as stabilizers in various industrial products, including lubricants, plastics, and rubber. google.com These compounds function by interrupting oxidative degradation processes, thereby extending the shelf life and performance of the materials. Given that this compound is a substituted diphenylamine, it is likely to possess similar stabilizing capabilities.
| Industrial Product | Potential Stabilizing Function | Mechanism of Action |
| Lubricants | Antioxidant to prevent oil degradation at high temperatures. | Radical scavenging. |
| Plastics & Rubber | Prevents oxidative degradation from heat, light, and oxygen. | Interruption of auto-oxidation chain reactions. |
| Chemical Formulations | Stabilizer to prevent decomposition of active ingredients. | Inhibition of side reactions. |
Role in Material Science Beyond NLO (e.g., as a monomer or cross-linker)
In the realm of material science, the potential applications of this compound extend to its use as a monomer or cross-linking agent in the synthesis of novel polymers. The bromine atom on the phenyl ring provides a reactive site for polymerization reactions, such as Suzuki or Heck cross-coupling, which are common methods for creating conjugated polymers. chemicalbook.com These types of polymers are of interest for their electronic and optical properties and find applications in organic electronics.
For example, a related compound, 4-bromo-N-(4-bromophenyl)aniline, is noted as an amine analogue of brominated diphenyl ether materials, which are used as flame retardants. nih.gov This suggests a potential application for this compound in the development of flame-retardant polymers. The incorporation of bromine and chlorine into a polymer backbone can enhance its fire resistance.
Furthermore, the bifunctional nature of the molecule (with reactive sites on the aromatic ring and the potential for reactions involving the N-H bond) could allow it to act as a cross-linker, creating network polymers with enhanced thermal and mechanical stability. Research on the polymerization of aniline derivatives is an active field, with new monomers being explored to create polymers with tailored properties for applications such as sensors and electronic devices. nih.govrsc.org
Environmental Fate and Degradation Studies Non Toxicological Focus
Photodegradation Pathways and Products
The general mechanism for photodegradation in aqueous environments often involves the generation of reactive oxygen species like hydroxyl radicals, which can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage. nih.gov For analogous brominated compounds, photodegradation can lead to a stepwise removal of bromine atoms. nih.gov
Potential Photodegradation Products of 4-bromo-N-[(4-chlorophenyl)methyl]aniline
| Potential Product | Formation Pathway |
| N-(4-chlorobenzyl)aniline | Debromination of the aniline (B41778) ring |
| 4-bromoaniline (B143363) | Cleavage of the benzyl-nitrogen bond |
| 4-chlorobenzaldehyde (B46862) | Oxidation of the benzyl (B1604629) moiety post-cleavage |
| Hydroxylated derivatives | Attack by hydroxyl radicals on aromatic rings |
Biodegradation Mechanisms and Microbial Transformations
The biodegradation of halogenated anilines is a recognized environmental process, although the presence of halogens generally increases their persistence. ekb.eg Microorganisms, particularly bacteria isolated from contaminated soils, have demonstrated the ability to metabolize halogenated anilines. ekb.egekb.eg The primary mechanisms often involve enzymatic reactions that lead to dehalogenation and the cleavage of the aromatic ring. nih.gov
For this compound, it is anticipated that microbial degradation would initiate with either the cleavage of the N-benzyl group or the removal of the halogen substituents. The rate of degradation is likely to be influenced by the number and position of the halogen atoms. ekb.eg Studies on substituted anilines have shown that the transformation pathway can involve oxidative deamination, leading to the formation of catechols, which are then further metabolized. nih.gov
The microbial transformation of the nitrogen component is also a critical aspect. Processes such as ammonification, where organic nitrogen is converted to ammonia (B1221849), and subsequent nitrification (the oxidation of ammonia to nitrate) are fundamental microbial processes in soil that would be relevant to the fate of the aniline nitrogen. mdpi.commdpi.com
Key Microbial Processes in the Degradation of Halogenated Anilines
| Process | Description | Relevant Microorganisms (Examples) |
| Dehalogenation | Enzymatic removal of halogen (bromine, chlorine) atoms. nih.gov | Pseudomonas, Stenotrophomonas, Bacillus ekb.eg |
| Oxidative Deamination | Removal of the amino group, often leading to catechol formation. nih.gov | Various soil bacteria and fungi nih.gov |
| Ring Cleavage | Opening of the aromatic ring structure by dioxygenase enzymes. nih.gov | Ralstonia pickettii (for chlorobenzene) nih.gov |
| N-Dealkylation | Cleavage of the bond between the nitrogen and the benzyl group. | Common in microbial metabolism of N-substituted compounds. |
Environmental Stability and Persistence in Different Media
The environmental stability of this compound is expected to be relatively high due to its chemical structure. Halogenated organic compounds are generally more resistant to degradation than their non-halogenated counterparts. nih.gov Substituted diphenylamines, a related class of compounds, are noted for their stability at high temperatures and low biodegradation rates. researchgate.net
In aquatic environments, the persistence of similar compounds can be influenced by factors such as pH, temperature, and the presence of other organic matter. nih.gov In soil, the persistence will be a function of microbial activity, soil composition, and the potential for the compound to become sequestered.
The persistence of brominated flame retardants, which share the characteristic of having bromine-carbon bonds, has been a subject of significant environmental research. Many of these compounds are known to persist in the environment and bioaccumulate. nih.govresearchgate.net This suggests that this compound may also exhibit a degree of persistence in various environmental compartments.
Adsorption and Leaching Behavior in Soil Matrices
The behavior of this compound in soil is governed by adsorption and leaching processes. For aniline and its derivatives, sorption to soil is a significant process that can limit their mobility. nih.gov The primary mechanisms of sorption for anilines include ion exchange with the protonated amine and covalent bonding with soil organic matter, particularly with quinone moieties. nih.gov
The extent of adsorption is influenced by soil properties such as organic matter content, clay content, and pH. Higher organic matter content generally leads to greater adsorption. The mobility and leaching potential of substituted anilines are inversely related to their adsorption. Compounds that are strongly adsorbed are less likely to leach into groundwater. nih.gov It has been observed that for some anilines, a significant portion that binds to the soil does not readily desorb under abiotic conditions. nih.gov
Factors Influencing Soil Behavior of Substituted Anilines
| Factor | Influence on Adsorption | Influence on Leaching |
| Soil Organic Matter | Increased adsorption due to partitioning and potential covalent bonding. nih.govnih.gov | Decreased leaching potential. |
| Clay Content | Increased adsorption through surface interactions. | Decreased leaching potential. |
| Soil pH | Lower pH can lead to protonation of the amine group, increasing adsorption via ion exchange. nih.gov | Leaching may be reduced at lower pH. |
| Presence of Co-solutes | Can compete for binding sites, potentially increasing mobility. | May enhance leaching. |
Future Research Directions and Emerging Areas
Exploration of Complex Metal Chelates and Coordination Chemistry
The nitrogen atom in 4-bromo-N-[(4-chlorophenyl)methyl]aniline, with its lone pair of electrons, presents a prime site for coordination with various metal ions. Future research is anticipated to delve into the synthesis and characterization of novel metal complexes derived from this ligand. The presence of bromo and chloro substituents on the phenyl rings can influence the electronic properties and steric hindrance around the metal center, potentially leading to complexes with unique catalytic, optical, or magnetic properties.
Studies on related N-arylbenzylamine and aniline (B41778) derivatives have demonstrated their capacity to form stable complexes with transition metals. researchgate.netjmchemsci.comnih.govnih.govresearchgate.net For instance, research on N-alkyl(benzyl)nitrozohydroxylamine derivatives has shown their ability to act as bidentate chelating ligands, forming octahedral complexes with tervalent metals. researchgate.net It is conceivable that this compound could act as a monodentate or potentially a bridging ligand in polynuclear complexes. Investigating its coordination behavior with metals like copper, palladium, platinum, and rhodium could yield catalysts for cross-coupling reactions or compounds with interesting photophysical properties.
Table 1: Potential Metal Complexes and Research Focus
| Metal Ion | Potential Coordination Geometry | Potential Research Focus |
| Palladium(II) | Square Planar | Catalysis in cross-coupling reactions (e.g., Suzuki, Heck) |
| Copper(II) | Tetrahedral/Square Planar | Catalytic oxidation, development of molecular magnets |
| Platinum(II) | Square Planar | Anticancer agents, phosphorescent materials for OLEDs |
| Rhodium(I) | Square Planar | Homogeneous catalysis (e.g., hydrogenation, hydroformylation) |
| Iron(III) | Octahedral | Spin-crossover materials, bioinorganic modeling |
Integration into Supramolecular Assemblies and Nanomaterials
The halogen atoms (bromine and chlorine) on the this compound molecule are key features that can be exploited in the construction of supramolecular assemblies through halogen bonding. acs.orgresearchgate.net This non-covalent interaction, where a halogen atom acts as an electrophilic center (a σ-hole), can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.
Future investigations will likely focus on co-crystallization of this compound with halogen bond acceptors to create novel crystalline materials. The interplay between halogen bonding, π-π stacking of the aromatic rings, and potential N-H···π interactions could lead to the formation of intricate supramolecular architectures with tunable properties. acs.org These organized assemblies could find applications in areas such as nonlinear optics, organic electronics, and porous materials for gas storage.
Furthermore, the incorporation of this compound into nanomaterials is another promising avenue. It could be used as a surface modifier for metallic nanoparticles to enhance their stability and solubility in organic media or as a building block for self-assembled organic nanoparticles. nih.gov The properties of the resulting nanomaterials would be influenced by the electronic and steric characteristics of the aniline derivative.
High-Throughput Screening for Novel Non-Clinical Applications
High-throughput screening (HTS) methodologies offer a rapid way to evaluate large libraries of compounds for specific properties. While often associated with drug discovery, HTS is increasingly being applied in materials science. Future research could involve the synthesis of a library of derivatives of this compound with varied substituents on the aromatic rings.
This library could then be screened for a range of non-clinical applications. For example, the compounds could be tested as:
Corrosion inhibitors: Aniline and its derivatives are known to have applications as corrosion inhibitors. researchgate.net
Antioxidants: Substituted diphenylamines are used as antioxidants in industrial applications like rubber and lubricants. researchgate.netrsc.org
Organic semiconductors: The electronic properties of aniline-based polymers suggest potential in electronic devices. rsc.org
Luminescent materials: The aromatic structure suggests that derivatives could be developed into fluorescent probes or components of organic light-emitting diodes (OLEDs).
The data generated from HTS would provide valuable structure-activity relationships, guiding the rational design of new materials with optimized performance.
Advanced Theoretical Modeling for Predictive Material Design
Computational chemistry and theoretical modeling are powerful tools for predicting the properties of molecules and materials before their synthesis. researchgate.netdntb.gov.ua Future research on this compound will undoubtedly leverage these methods to explore its potential.
Density Functional Theory (DFT) calculations can be employed to:
Predict the geometries and electronic structures of its metal complexes. researchgate.net
Elucidate the nature and strength of intermolecular interactions, such as halogen bonding, in its supramolecular assemblies.
Calculate its electronic properties, such as the HOMO-LUMO gap, to assess its potential as an electronic material.
Molecular dynamics simulations could be used to model the behavior of this molecule in different environments, for instance, at interfaces or within polymer matrices. This predictive approach can significantly accelerate the discovery and design of new materials based on the this compound scaffold, saving time and resources in the laboratory.
Development of Sustainable Synthetic Routes and Circular Economy Principles
In line with the growing emphasis on green chemistry, a key future research direction will be the development of more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. acs.orgchemrxiv.orgwikipedia.orgresearchgate.net This involves exploring alternative reaction conditions, solvents, and catalysts to minimize waste and energy consumption. For example, catalytic methods that have high atom economy, such as reductive amination using non-precious metal catalysts, could be investigated as alternatives to traditional multi-step syntheses. rsc.org
Furthermore, the principles of a circular economy, which aim to eliminate waste and promote the continual use of resources, will become increasingly important. cetjournal.itmdpi.comresearchgate.netresearchgate.net Research in this area could focus on:
Use of renewable feedstocks: Investigating synthetic pathways that start from bio-based raw materials instead of petroleum-based precursors.
Catalyst recycling: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. rsc.org
Designing for degradation: Modifying the molecular structure to ensure that the compound can be degraded into non-harmful substances at the end of its life cycle.
By integrating these sustainable principles into the synthesis and lifecycle of this compound, its potential applications can be realized with minimal environmental impact.
Q & A
Q. What are the common synthetic routes for 4-bromo-N-[(4-chlorophenyl)methyl]aniline, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting 4-bromoaniline with 4-chlorobenzyl halide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Yields depend on stoichiometry, temperature (optimized at 80–100°C), and solvent choice .
- Copper-catalyzed coupling : Aryl halides can undergo Ullmann-type coupling with amines. For analogous brominated diphenylamines, copper catalysts (e.g., CuI) with ligands like 1,10-phenanthroline enhance efficiency .
Q. How is the purity and structural integrity of this compound validated after synthesis?
Key methods include:
- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted precursors .
- Spectroscopy :
- Elemental analysis : Verify molecular formula (e.g., C₁₃H₁₁BrClN) .
Q. What are the critical physical properties (e.g., solubility, stability) relevant to experimental design?
- Solubility : Moderately soluble in DMSO, DMF, and chlorinated solvents; poorly soluble in water. Adjust solvent polarity for reaction optimization .
- Stability : Sensitive to light and oxidation. Store under inert gas (N₂/Ar) at –20°C. Degradation products include quinones (via oxidation) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling or substitution reactions?
The C-Br bond acts as a leaving group in Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Key factors:
- Electronic effects : Bromine’s electronegativity polarizes the C-Br bond, enhancing oxidative addition to Pd(0) .
- Steric effects : The para-substituted bromine minimizes steric hindrance, favoring transmetalation. For example, in Pd(II) complexes, substitution kinetics with thioureas follow pseudo-first-order rates (k = 0.15–0.45 s⁻¹ at 25°C) .
Q. What structural insights can crystallography provide, and how do intermolecular interactions affect material properties?
- Crystal packing : X-ray diffraction reveals a "propeller blade" arrangement of benzene rings (dihedral angle ~47°). Br···Br contacts (3.568 Å) stabilize the lattice, below the van der Waals radius sum (3.7 Å), suggesting halogen bonding .
- Pitch angles : ~18° and 32° for aryl planes relative to the N-bridge. Compare with dichloro analogs (dihedral angle 56.5°) to assess substituent effects on conformation .
Q. How can computational models (e.g., QSAR) predict biological activity or optimize derivatives?
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, bromine’s +I effect may enhance lipophilicity and receptor binding .
- Molecular docking : Simulate interactions with enzymes (e.g., acetylcholinesterase). The benzyl group may occupy hydrophobic pockets, while bromine stabilizes π-stacking .
Q. How should researchers address contradictions in reported biological activity data?
- Control experiments : Compare activity under identical conditions (pH, temperature).
- Structural analogs : Test derivatives (e.g., chloro vs. bromo) to isolate substituent effects .
- Mechanistic studies : Use fluorescence quenching or SPR to quantify binding constants (Kd) and rule off-target effects .
Methodological Tables
Q. Table 1: Synthesis Routes and Yields
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-Bromoaniline, 4-chlorobenzyl bromide, K₂CO₃, DMF, 80°C | 64–75% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | 48–60% |
Q. Table 2: Key Spectroscopic Data
| Technique | Signal (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 4.35 (s, 2H) | -CH₂- (benzyl bridge) |
| ¹³C NMR | 140.2 | Quaternary C (Br-substituted) |
| IR | 600 cm⁻¹ | C-Br stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
